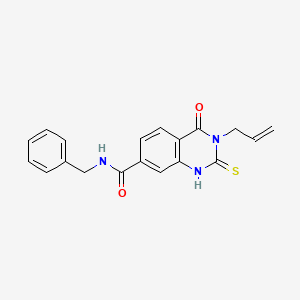
N-(4-acetylphenyl)-2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide, commonly known as ABDA, is a chemical compound that has been studied for its potential medical applications. ABDA belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities.
科学的研究の応用
ABDA has been studied for its potential medical applications, particularly in the treatment of cancer and neurodegenerative diseases. ABDA has been shown to exhibit anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. ABDA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of ABDA is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. ABDA has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity. ABDA has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may underlie its neuroprotective effects.
Biochemical and physiological effects:
ABDA has been shown to have various biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and neuroprotective effects. ABDA has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. ABDA has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
ABDA has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, ABDA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dosing and experimental design are necessary to ensure the safety and efficacy of ABDA in lab experiments.
将来の方向性
There are several potential future directions for research on ABDA. One area of interest is the development of ABDA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of ABDA and its derivatives, which may provide insights into the development of new cancer and neurodegenerative disease treatments. Additionally, further studies are needed to determine the safety and efficacy of ABDA in animal and human trials.
合成法
ABDA can be synthesized using a multi-step process that involves the reaction of 4-acetylphenylhydrazine with ethyl 2-benzoylacetate, followed by cyclization and acetylation. The purity of the synthesized compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17(28)18-11-13-22(14-12-18)26-24(29)23-15-20-9-5-6-10-21(20)16-27(23)25(30)19-7-3-2-4-8-19/h2-14,23H,15-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSGVKXBYFPYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)


![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
![5-methyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7543551.png)

![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B7543570.png)
![4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline](/img/structure/B7543574.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)